molecular formula C16H13ClN4OS B12147505 1-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B12147505
M. Wt: 344.8 g/mol
InChI Key: ZARHQWGCFYFMNU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a synthetic organic compound characterized by its complex molecular structure. It features a chlorophenyl group, a triazole ring, and a pyridine moiety, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: Starting with a pyridine derivative, the triazole ring is formed through a cyclization reaction involving hydrazine and a suitable aldehyde or ketone.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, often using a chlorophenyl halide and a base.

    Formation of the Ethanone Linkage: The final step involves the formation of the ethanone linkage through a condensation reaction between the triazole derivative and a suitable acetylating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the triazole ring or the ethanone linkage, leading to different reduced products.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents, halogenating agents, and sulfonating agents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and ethanone analogs.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Interaction: Binding to DNA and affecting gene expression or DNA replication processes.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanone: Similar structure but with a propanone linkage.

    1-(4-Chlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanone: Similar structure but with a butanone linkage.

Uniqueness: 1-(4-Chlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring and chlorophenyl group make it particularly versatile for various chemical modifications and applications.

Properties

Molecular Formula

C16H13ClN4OS

Molecular Weight

344.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C16H13ClN4OS/c1-21-15(13-4-2-3-9-18-13)19-20-16(21)23-10-14(22)11-5-7-12(17)8-6-11/h2-9H,10H2,1H3

InChI Key

ZARHQWGCFYFMNU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

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